molecular formula C25H20F3N3O6S B2579019 ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-19-4

ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2579019
CAS No.: 851951-19-4
M. Wt: 547.51
InChI Key: QEGUTJNEVOHURE-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a trifluoromethyl phenyl group, and a dimethoxybenzamido moiety. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the trifluoromethyl phenyl group and the dimethoxybenzamido moiety. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives and compounds with similar structural features. Some similar compounds include:

    Thieno[3,4-d]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoromethyl phenyl derivatives: Compounds with a trifluoromethyl phenyl group exhibit unique properties due to the electron-withdrawing nature of the trifluoromethyl group.

    Dimethoxybenzamido derivatives: These compounds have similar amido moieties, contributing to their biological activities

This compound stands out due to its unique combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)20-17-12-38-22(29-21(32)16-10-9-15(35-2)11-18(16)36-3)19(17)23(33)31(30-20)14-7-5-13(6-8-14)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGUTJNEVOHURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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